1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-dihydropyridazine-3,6-dione
Overview
Description
1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[321]oct-2-yl]-1,2-dihydropyridazine-3,6-dione is a complex organic compound featuring a bicyclic ring system
Preparation Methods
The synthesis of 1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-dihydropyridazine-3,6-dione involves several steps. One common method starts with the preparation of the bicyclic system, which can be achieved through the rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols using thionyl chloride (SOCl2) in the presence of pyridine . The reaction conditions typically involve the migration of oxygen from C5 to C4, resulting in the formation of a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system via a chlorosulfite intermediate . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Chemical Reactions Analysis
1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-dihydropyridazine-3,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionyl chloride, pyridine, and diethylaminosulfur trifluoride (DAST) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of SOCl2/pyridine can lead to the formation of a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system .
Scientific Research Applications
This compound has several scientific research applications. It is used as a platform chemical for the construction of chiral small molecules for pharmaceuticals . Additionally, it serves as a building block for catalysts and auxiliaries, and in materials applications . Its unique bicyclic structure makes it a valuable starting material for the synthesis of various chiral compounds, which are essential in the development of new drugs and materials.
Mechanism of Action
The mechanism of action of 1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-dihydropyridazine-3,6-dione involves the rearrangement of its bicyclic ring system. This rearrangement is facilitated by the migration of oxygen atoms within the ring, which can be induced by reagents such as thionyl chloride and pyridine . The molecular targets and pathways involved in this mechanism are primarily related to the reactivity of the bicyclic ring system and its ability to undergo various chemical transformations.
Comparison with Similar Compounds
Similar compounds to 1-[(2S,5R)-4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl]-1,2-dihydropyridazine-3,6-dione include other derivatives of 6,8-dioxabicyclo[3.2.1]octane, such as levoglucosenone and cyrene . These compounds share the bicyclic ring system but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
2-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-1H-pyridazine-3,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c13-6-3-5(7-4-16-10(6)17-7)12-9(15)2-1-8(14)11-12/h1-2,5,7,10H,3-4H2,(H,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSIMEVNVKAFAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2COC(C1=O)O2)N3C(=O)C=CC(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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